

# "spectroscopic analysis of methyl formate vs other methyl esters"

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## Compound of Interest

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A Comprehensive Spectroscopic Comparison of Methyl Formate and Other Common Methyl Esters

For researchers and professionals in drug development and chemical sciences, a thorough understanding of the spectroscopic characteristics of fundamental molecules is paramount. This guide provides a detailed comparative analysis of the spectroscopic signatures of methyl formate, methyl acetate, and methyl propionate, utilizing infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). This information is crucial for the identification, quantification, and structural elucidation of these common ester functionalities in various chemical contexts.

## Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from IR,  $^1\text{H}$  NMR, and Mass Spectrometry for methyl formate, methyl acetate, and methyl propionate, allowing for easy comparison.

## Infrared (IR) Spectroscopy Data

Key vibrational frequencies are presented in wavenumbers ( $\text{cm}^{-1}$ ). The carbonyl (C=O) and carbon-oxygen (C-O) stretching frequencies are particularly diagnostic for esters.

Functional Group	Methyl Formate (HCOOCH <sub>3</sub> )	Methyl Acetate (CH <sub>3</sub> COOCH <sub>3</sub> )	Methyl Propionate (CH <sub>3</sub> CH <sub>2</sub> COOCH <sub>3</sub> )
C=O Stretch	1750-1735 cm <sup>-1</sup> <a href="#">[1]</a>	~1743 cm <sup>-1</sup>	1750-1735 cm <sup>-1</sup> <a href="#">[2]</a>
C-O Stretch	1200-1180 cm <sup>-1</sup> <a href="#">[1]</a>	~1243 cm <sup>-1</sup>	1200-1170 cm <sup>-1</sup> <a href="#">[2]</a>
C-H Stretch	~2900 cm <sup>-1</sup> <a href="#">[1]</a>	~2950 cm <sup>-1</sup>	2975-2860 cm <sup>-1</sup> <a href="#">[2]</a>

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a TMS standard.

Multiplicity and integration values are also provided.

Proton Environment	Methyl Formate (HCOOCH <sub>3</sub> )	Methyl Acetate (CH <sub>3</sub> COOCH <sub>3</sub> )	Methyl Propionate (CH <sub>3</sub> CH <sub>2</sub> COOCH <sub>3</sub> )
-O-CH <sub>3</sub>	$\delta \approx 3.7$ ppm (s, 3H)	$\delta \approx 3.7$ ppm (s, 3H) <a href="#">[3]</a>	$\delta \approx 3.6$ ppm (s, 3H) <a href="#">[4]</a>
-C(=O)-H	$\delta \approx 8.0$ ppm (s, 1H)	-	-
-C(=O)-CH <sub>3</sub>	-	$\delta \approx 2.0$ ppm (s, 3H) <a href="#">[3]</a>	-
-C(=O)-CH <sub>2</sub> -	-	-	$\delta \approx 2.3$ ppm (q, 2H) <a href="#">[4]</a>
-CH <sub>2</sub> -CH <sub>3</sub>	-	-	$\delta \approx 1.1$ ppm (t, 3H) <a href="#">[4]</a>

s = singlet, t = triplet, q = quartet

## Mass Spectrometry (MS) Data

Key fragment ions are presented as mass-to-charge ratios (m/z). The molecular ion (M<sup>+</sup>) and base peak are highlighted.

m/z Value	Methyl Formate (HCOOCH <sub>3</sub> )	Methyl Acetate (CH <sub>3</sub> COOCH <sub>3</sub> )	Methyl Propionate (CH <sub>3</sub> CH <sub>2</sub> COOCH <sub>3</sub> )
Molecular Ion (M <sup>+</sup> )	60[5]	74	88[6]
Base Peak	31 ([OCH <sub>3</sub> ] <sup>+</sup> )[5]	43 ([CH <sub>3</sub> CO] <sup>+</sup> )	57 ([CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup> )[6]
Other Key Fragments	29 ([HCO] <sup>+</sup> ), 59 ([M-1] <sup>+</sup> )	59 ([M-15] <sup>+</sup> ), 43 ([M-31] <sup>+</sup> )	59 ([OCH <sub>3</sub> ] <sup>+</sup> ), 29 ([CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup> )[6]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy Protocol

This protocol is suitable for acquiring the IR spectrum of a neat liquid sample.

- Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.[7]
- Sample Application: Place a single drop of the neat liquid ester (e.g., methyl formate) directly onto the center of the ATR crystal.
- Spectrum Acquisition: Secure the ATR arm to ensure good contact with the sample. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation and analysis of a liquid ester sample for <sup>1</sup>H NMR.

- Sample Preparation: In a clean, dry NMR tube, dissolve 5-20 mg of the ester sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).[8][9] Chloroform-d is a

common choice for these esters.[\[8\]](#)

- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
- Shimming: Place the NMR tube in the spectrometer and spin it. Perform shimming to optimize the homogeneity of the magnetic field.
- Spectrum Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the TMS peak at 0 ppm.

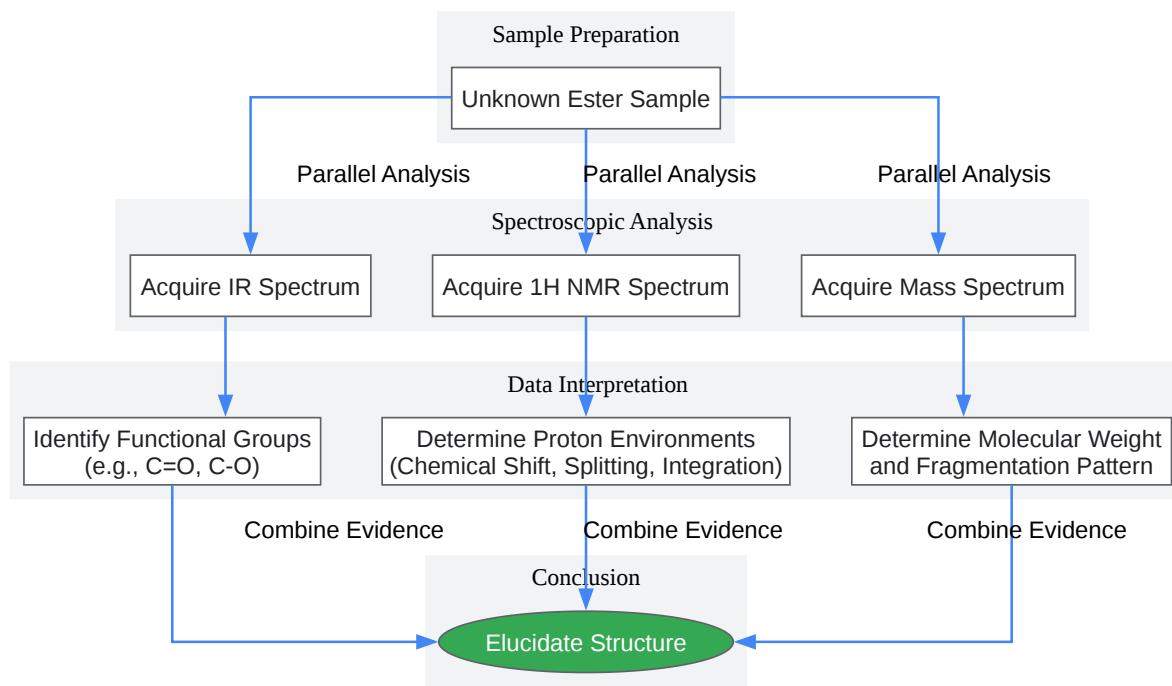
## Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is for the analysis of volatile liquid esters using a GC-MS system with an electron ionization source.

- Sample Introduction: The sample is typically introduced through a gas chromatograph (GC) for separation and purification before entering the mass spectrometer. A small volume (e.g., 1  $\mu\text{L}$ ) of a dilute solution of the ester in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
- Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[10\]](#)[\[11\]](#) This causes the molecules to ionize, forming a molecular ion ( $\text{M}^+$ ), and to fragment in a reproducible manner.[\[10\]](#)
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus  $m/z$ .

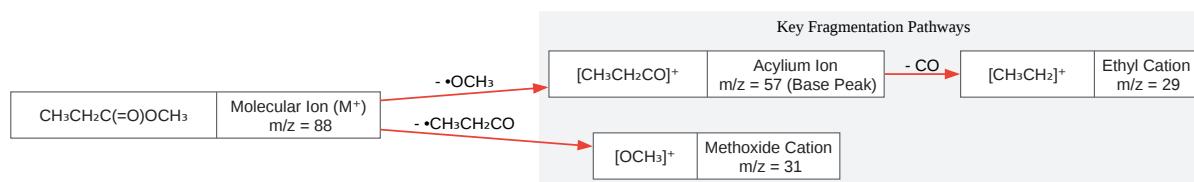
## Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of esters.



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Caption: Workflow for the spectroscopic identification of an unknown ester.

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Caption: Major fragmentation pathways for methyl propionate in EI-MS.

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